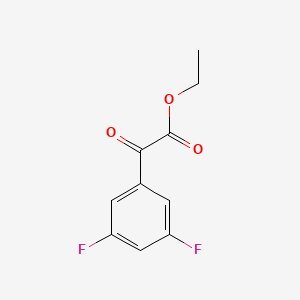

Ethyl 3,5-difluorobenzoylformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(3,5-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTHBXHXKOKMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374508 | |

| Record name | Ethyl 3,5-difluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-57-8 | |

| Record name | Ethyl 3,5-difluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208259-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3,5-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,5-difluorobenzoylformate, a fluorinated organic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its distinct physical properties are fundamental to its application in chemical synthesis, influencing reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive overview of its core physical characteristics, detailed experimental protocols for their determination, and a logical synthesis pathway.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. These constants are critical for designing and executing chemical reactions and for the purification of the final product.

| Property | Value | Reference(s) |

| CAS Number | 208259-57-8 | [1] |

| Molecular Formula | C₁₀H₈F₂O₃ | |

| Molecular Weight | 214.17 g/mol | |

| Boiling Point | 247.4 °C (lit.) | |

| Density | 1.27 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.482 (lit.) | |

| Flash Point | 65.56 °C (150.0 °F) - closed cup | |

| Linear Formula | F₂C₆H₃COCO₂C₂H₅ | |

| SMILES String | CCOC(=O)C(=O)c1cc(F)cc(F)c1 | |

| InChI | 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| InChI Key | JPTHBXHXKOKMTE-UHFFFAOYSA-N |

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties listed above. These protocols are standard in organic chemistry laboratories.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and efficient method for small quantities is the capillary method.[2]

-

Apparatus: Thiele tube or a melting point apparatus with a heating block, thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[3]

-

The capillary tube is inverted (open end down) and placed inside the fusion tube containing the liquid.[2]

-

The fusion tube assembly is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with mineral oil) or an aluminum heating block.[1][3]

-

The apparatus is heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will slowly escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[2]

-

Density is the mass of a substance per unit volume. It is typically measured at a specific temperature, as it is temperature-dependent.[4]

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a temperature-controlled water bath. Alternatively, a graduated cylinder and balance can be used for a less precise measurement.[5]

-

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid (this compound), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a temperature-controlled bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]

-

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is also used to assess the purity of a sample.

-

Apparatus: An Abbe refractometer, a constant temperature water bath connected to the refractometer, and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked. The circulating water bath should be set to the desired temperature (e.g., 20 °C).

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, the compensator dial is adjusted to eliminate it.

-

The refractive index value is read directly from the instrument's scale.[6]

-

Logical Synthesis Pathway

A plausible and common method for the synthesis of aryl glyoxylic esters such as this compound is the Friedel-Crafts acylation of the corresponding aromatic ring. In this case, 1,3-difluorobenzene would be acylated with an appropriate electrophile in the presence of a Lewis acid catalyst.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

References

An In-depth Technical Guide to Ethyl 3,5-difluorobenzoylformate (CAS 208259-57-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of Ethyl 3,5-difluorobenzoylformate. It is intended for informational purposes for a technical audience. The information contained herein is based on publicly available data and does not constitute a recommendation for any specific use.

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for its handling, storage, and use in a laboratory setting.[1][3][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 208259-57-8 | [1][3][4][5] |

| Molecular Formula | C₁₀H₈F₂O₃ | [1][3][4][5] |

| Molecular Weight | 214.17 g/mol | [1][3][4] |

| Synonyms | Ethyl 3,5-difluorophenylglyoxylate | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | 247.4 °C (lit.) | [1][3][4] |

| Density | 1.27 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index | n20/D 1.482 (lit.) | [1][3] |

| Flash Point | 65.56 °C (150.0 °F) - closed cup | [1][3] |

| InChI | 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | [1][3] |

| InChIKey | JPTHBXHXKOKMTE-UHFFFAOYSA-N | [1][3] |

| SMILES | CCOC(=O)C(=O)c1cc(F)cc(F)c1 | [1][3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, a probable and analogous synthetic method can be inferred from the preparation of similar compounds, such as ethyl 2,5-difluorobenzoylformate. This common synthetic strategy involves a Grignard reaction.

Postulated Experimental Protocol: Grignard Reaction

This protocol is a hypothetical procedure based on the synthesis of analogous compounds and general principles of organic chemistry. It should be adapted and optimized by qualified laboratory personnel.

Objective: To synthesize this compound from 1-bromo-3,5-difluorobenzene and diethyl oxalate.

Materials:

-

1-bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethyl oxalate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

All glassware should be thoroughly dried and the reaction assembled under an inert atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

-

Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Diethyl Oxalate:

-

In a separate flask under an inert atmosphere, dissolve diethyl oxalate in anhydrous diethyl ether or THF and cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Slowly add the freshly prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula or dropping funnel.

-

Maintain the low temperature during the addition to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

dot

Caption: Postulated synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is categorized as a "useful research chemical" and a "chemical building block".[1][] This classification suggests its primary utility lies in its role as a precursor for the synthesis of more complex molecules. The 3,5-difluorophenyl motif is a common feature in many biologically active compounds, and this reagent provides a convenient way to introduce this group.

Despite its potential, a thorough search of scientific databases and patent literature did not reveal specific instances where this compound is used as a direct intermediate in the synthesis of a named drug candidate or a compound with reported biological activity. Therefore, no information on its potential mechanism of action or its involvement in specific signaling pathways can be provided at this time.

The logical application of this compound in a drug discovery program would be in the synthesis of a library of compounds containing the 3,5-difluorobenzoyl moiety for screening against various biological targets.

dot

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with well-defined physical and chemical properties. While its potential as a building block in medicinal chemistry is evident due to its fluorinated structure, there is a notable absence of published research detailing its specific applications in the synthesis of biologically active molecules. The provided synthetic protocol is based on analogous reactions and should be validated experimentally. For researchers and drug development professionals, this compound represents an opportunity for the exploration of new chemical space by incorporating the 3,5-difluorobenzoyl moiety into novel molecular scaffolds. Future research is needed to fully elucidate the synthetic utility and potential biological relevance of derivatives of this compound.

References

An In-depth Technical Guide to Ethyl 3,5-difluorobenzoylformate

This technical guide provides comprehensive information on the chemical and physical properties of Ethyl 3,5-difluorobenzoylformate, targeting researchers, scientists, and professionals in drug development. The document includes a summary of its molecular data, a detailed experimental protocol for the synthesis of a structurally related compound, and a workflow diagram illustrating the synthetic process.

Core Compound Data

This compound is a fluorinated organic compound with applications as a chemical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C10H8F2O3[1] |

| Molecular Weight | 214.17 g/mol [1] |

| CAS Number | 208259-57-8[1] |

| Synonyms | Ethyl 3,5-difluorophenylglyoxylate, ethyl 2-(3,5-difluorophenyl)-2-oxoacetate[1] |

| Density | 1.27 g/mL at 25 °C[1] |

| Boiling Point | 247.4 °C[1] |

| Flash Point | 66 °C[1] |

| Refractive Index | n20/D 1.482 |

| SMILES | CCOC(=O)C(=O)C1=CC(F)=CC(F)=C1[1] |

| InChI Key | JPTHBXHXKOKMTE-UHFFFAOYSA-N |

Experimental Protocol: Synthesis of a Related Compound

Synthesis of Ethyl 2,5-difluorobenzoylformate

-

Step 1: Grignard Reagent Preparation

-

To a solution of magnesium (2.55 g, 105 mmol) in tetrahydrofuran (THF, 25 mL), slowly add 2-bromo-1,4-difluorobenzene (19.70 g, 100 mmol).

-

-

Step 2: Reaction with Diethyl Oxalate

-

In a separate flask, prepare a solution of diethyl oxalate (15.34 g, 105 mmol) in THF (10 mL) and cool to -40°C or lower.

-

Add the previously prepared Grignard reagent dropwise to the diethyl oxalate solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction temperature to rise to 0°C and continue stirring for 1 hour.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride and water (200 mL).

-

Extract the product with ethyl acetate (2 x 200 mL).

-

Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield ethyl 2-(2,5-difluorophenyl)-2-oxoacetate as a colorless liquid.

-

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of ethyl aryl-glyoxylates via a Grignard reaction, as described in the protocol above.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Data and Experimental Protocols for Ethyl 3,5-difluorobenzoylformate: A Technical Guide

Disclaimer: The spectroscopic data presented in this document are predicted values based on the chemical structure of Ethyl 3,5-difluorobenzoylformate and general principles of spectroscopy. This information is intended for guidance and research purposes. For definitive data, experimental verification is required.

This technical guide provides an in-depth overview of the predicted spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic CH (meta to both F) |

| ~7.0 - 7.2 | Multiplet | 1H | Aromatic CH (para to C=O) |

| 4.45 | Quartet | 2H | -OCH₂ CH₃ |

| 1.40 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C =O (Ketone) |

| ~165 | C =O (Ester) |

| ~163 (dd) | C -F |

| ~135 (t) | C -C=O |

| ~115 (dd) | C H (ortho to both F) |

| ~110 (t) | C H (para to C=O) |

| ~63 | -OC H₂CH₃ |

| ~14 | -OCH₂C H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Weak | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1300 - 1100 | Strong | C-F Stretch |

| ~1250 - 1000 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 214.05 | [M]⁺ (Molecular Ion) |

| 185.05 | [M - C₂H₅]⁺ |

| 169.05 | [M - OC₂H₅]⁺ |

| 141.02 | [F₂C₆H₃CO]⁺ |

| 113.01 | [F₂C₆H₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample (5-25 mg for ¹H, 20-100 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tubes

-

Pipettes and glassware

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample (liquid)

-

FT-IR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates - NaCl/KBr)

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. A number of scans (e.g., 16-32) are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Process the spectrum as needed (e.g., baseline correction).

-

Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Vials and syringes

Procedure (using Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) inlet.

-

The sample is vaporized in the ion source.

-

-

Ionization and Analysis:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using the described spectroscopic techniques.

In-Depth Technical Guide to the Structure Elucidation of Ethyl 3,5-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of Ethyl 3,5-difluorobenzoylformate. The information presented is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its structural verification is a critical step in ensuring its purity and for the reliable interpretation of its biological and chemical properties. This document outlines the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 208259-57-8 | [1][2] |

| Molecular Formula | C₁₀H₈F₂O₃ | [1][2] |

| Molecular Weight | 214.17 g/mol | [1][2] |

| Boiling Point | 247.4 °C (lit.) | [1] |

| Density | 1.27 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.482 (lit.) | [1] |

| SMILES | CCOC(=O)C(=O)c1cc(F)cc(F)c1 | [1][2] |

| InChI Key | JPTHBXHXKOKMTE-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through the combined analysis of several spectroscopic techniques. The expected data from these analyses are summarized below.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic H (ortho to C=O) |

| ~7.2 - 7.4 | m | 1H | Aromatic H (para to C=O) |

| 4.44 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts and multiplicities. "q" denotes a quartet and "t" denotes a triplet.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Benzoyl C=O |

| ~163 | Ester C=O |

| ~162 (d, J ≈ 250 Hz) | C-F |

| ~135 (t, J ≈ 10 Hz) | C-C=O |

| ~115 (d, J ≈ 25 Hz) | C-CH (ortho to F) |

| ~112 (t, J ≈ 21 Hz) | C-CH (para to F) |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted chemical shifts. "d" denotes a doublet and "t" denotes a triplet, indicating coupling with fluorine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740-1720 | Strong | Ester C=O stretch |

| ~1700-1680 | Strong | Ketone C=O stretch |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1000 | Strong | C-O stretch and C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 214 | [M]⁺, Molecular ion |

| 185 | [M - C₂H₅]⁺ |

| 169 | [M - OCH₂CH₃]⁺ |

| 141 | [F₂C₆H₃CO]⁺ |

| 113 | [F₂C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A potential synthetic route involves the reaction of 3,5-difluorobenzoyl chloride with an appropriate reagent to introduce the ethyl formate moiety. A generalized procedure is as follows:

-

Preparation of 3,5-difluorobenzoyl chloride: 3,5-difluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Formation of this compound: The resulting 3,5-difluorobenzoyl chloride is then reacted with a suitable nucleophile, such as the ethyl ester of a glyoxylic acid equivalent, in the presence of a non-nucleophilic base. Alternatively, a Grignard reaction between a 3,5-difluorophenylmagnesium halide and diethyl oxalate can be employed.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is typically used to generate the molecular ion and fragment ions.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used for accurate mass measurements.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

References

Chemical stability and reactivity of Ethyl 3,5-difluorobenzoylformate

An In-depth Technical Guide to the Chemical Stability and Reactivity of Ethyl 3,5-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and organic synthesis, valued for its role in the creation of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical stability and reactivity, drawing from available safety data and synthetic methodologies. It aims to equip researchers, scientists, and drug development professionals with the essential knowledge for its safe handling, storage, and effective utilization in experimental settings. This document summarizes known stability parameters, outlines its reactivity profile with a focus on its synthetic applications, and provides a foundational understanding of its chemical behavior.

Chemical Identity and Physical Properties

This compound, also known as Ethyl 3,5-difluorophenylglyoxylate, is an organic compound with the chemical formula C₁₀H₈F₂O₃. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and stability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight | 214.17 g/mol |

| CAS Number | 208259-57-8 |

| Appearance | Liquid |

| Boiling Point | 247.4 °C |

| Density | 1.27 g/cm³ at 25 °C |

| Flash Point | 150.0 °F / 65.6 °C (closed cup) |

Chemical Stability

This compound is chemically stable under standard ambient conditions, such as room temperature and normal atmospheric pressure. However, its stability is compromised under specific conditions, necessitating careful handling and storage.

Thermal Stability

The compound is a combustible liquid and can form explosive mixtures with air upon intense heating. It is crucial to avoid strong heating and to store it in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces. In case of fire, the use of dry sand, dry chemical, or alcohol-resistant foam is recommended for extinction.

Incompatible Materials and Hazardous Decomposition

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions.

Hazardous decomposition products that may be released in the event of a fire include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen fluoride (HF)

Reactivity Profile

The reactivity of this compound is characterized by the presence of several functional groups: an ester, a ketone, and a difluorinated aromatic ring. This combination allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The primary synthetic route to this compound involves a Grignard reaction.

Experimental Workflow: Synthesis via Grignard Reaction

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis

A validated method for the synthesis involves the reaction of 3,5-difluorobromobenzene with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.[1] This organometallic intermediate is then treated with diethyl oxalate to yield this compound.[1]

Hydrolysis

The ester group in this compound can be hydrolyzed, typically under basic conditions.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis

The ester intermediate can be hydrolyzed using potassium hydroxide (KOH) in aqueous ethanol to produce 3,5-difluorobenzoylformic acid.[1][2]

Use in Friedel-Crafts Reactions

This compound can act as an electrophile in Friedel-Crafts reactions, allowing for the introduction of the 3,5-difluorobenzoylformyl group onto other aromatic systems. The electron-withdrawing fluorine atoms on the benzoyl group can influence the reactivity and regioselectivity of these reactions.

Safety and Handling

Given its combustible nature and reactivity with certain classes of compounds, appropriate safety precautions are necessary when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place and keep cool. Keep containers tightly closed.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the vicinity of use.

Conclusion

This compound is a valuable synthetic intermediate with well-defined stability and reactivity profiles. While stable under standard conditions, its thermal sensitivity and incompatibility with strong oxidizing agents, acids, and bases require careful management. Its reactivity, centered around its ester and ketone functionalities, enables its use in a variety of important synthetic transformations, including Grignard reactions and hydrolysis. A thorough understanding of its chemical properties is paramount for its safe and effective application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. To the best of our knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated, warranting caution in its handling and application.

References

An In-depth Technical Guide to Ethyl 3,5-difluorophenylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-difluorophenylglyoxylate, also known as ethyl 2-(3,5-difluorophenyl)-2-oxoacetate, is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 3,5-difluorophenylglyoxylate, with a focus on data relevant to researchers and drug development professionals.

Core Properties

The fundamental chemical and physical properties of Ethyl 3,5-difluorophenylglyoxylate are summarized below, providing a foundational understanding of this compound.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈F₂O₃ | [1] |

| Molecular Weight | 214.17 g/mol | [1] |

| CAS Number | 208259-57-8 | [1] |

| Appearance | Not specified | |

| Density | 1.27 g/mL at 25 °C | [1] |

| Boiling Point | 247.4 °C | [1] |

| Flash Point | 66 °C | [1] |

| Refractive Index (n20/D) | 1.482 |

Spectroscopic Data

| Property | Value | Reference(s) |

| SMILES | CCOC(=O)C(=O)c1cc(F)cc(F)c1 | [1] |

| InChI | InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| ¹H NMR | Not available in search results | |

| ¹³C NMR | Not available in search results | |

| FT-IR | Not available in search results | |

| Mass Spectrometry | Not available in search results |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 3,5-difluorophenylglyoxylate was not found in the available search results, a general procedure for a closely related compound, ethyl 2,3-dioxo-3-phenylpropanoate, can serve as a valuable starting point for its synthesis.[1]

General Synthesis Approach for Phenylglyoxylate Derivatives

The synthesis of phenylglyoxylate derivatives often involves the oxidation of a corresponding β-keto ester. A plausible synthetic route for Ethyl 3,5-difluorophenylglyoxylate would start from ethyl 3,5-difluorobenzoylacetate.

Detailed Steps based on a related synthesis: [1]

-

Reaction Setup: To a solution of the starting material (e.g., ethyl 3,5-difluorobenzoylacetate) in a suitable organic solvent (e.g., ethyl acetate), an oxidizing agent is added.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., Thin Layer Chromatography - TLC).

-

Workup: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed with aqueous solutions to remove impurities and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified using techniques such as flash column chromatography to yield the pure Ethyl 3,5-difluorophenylglyoxylate.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available information regarding the specific biological activities of Ethyl 3,5-difluorophenylglyoxylate. However, the introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2] Fluorination can improve metabolic stability, increase binding affinity, and alter the electronic properties of a molecule, potentially leading to enhanced therapeutic efficacy.[2]

Derivatives of related fluorinated compounds have been investigated for a range of biological activities, including:

-

Anticancer Activity: Fluorinated compounds are a cornerstone of cancer chemotherapy.[2] The unique properties of fluorine can lead to potent inhibition of key enzymes or disruption of cellular signaling pathways involved in cancer progression.

-

Antiviral Activity: The incorporation of fluorine can enhance the antiviral properties of molecules.[3][4]

-

Antibacterial Activity: Some fluorinated compounds have shown promise as antibacterial agents, potentially by inhibiting essential bacterial enzymes.[5][6]

Given the precedent set by other fluorinated molecules in drug discovery, Ethyl 3,5-difluorophenylglyoxylate represents a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological targets and pharmacological effects.

Potential Research Workflow for Biological Evaluation

References

- 1. rsc.org [rsc.org]

- 2. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hazards and Safety Precautions for Ethyl 3,5-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for Ethyl 3,5-difluorobenzoylformate (CAS No. 208259-57-8). The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely in a laboratory setting. Due to a lack of extensive toxicological studies, a cautious approach is recommended.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a thorough safety assessment.

| Property | Value | Source |

| CAS Number | 208259-57-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₈F₂O₃ | Sigma-Aldrich |

| Molecular Weight | 214.17 g/mol | Sigma-Aldrich |

| Boiling Point | 247.4 °C | Sigma-Aldrich |

| Density | 1.27 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.482 | Sigma-Aldrich |

| Flash Point | 65.56 °C (150.0 °F) - closed cup | Sigma-Aldrich |

| Physical State | Liquid | Sigma-Aldrich |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. There is some variation in the classification of this compound across different suppliers.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Sigma-Aldrich[1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Matrix Scientific |

| Skin Corrosion/Irritation | --- | H315: Causes skin irritation | AstaTech |

Note: A comprehensive Safety Data Sheet (SDS) from Sigma-Aldrich states that the toxicological properties have not been thoroughly investigated, and data on acute toxicity, skin and eye irritation, and other specific toxicological endpoints are not available.[1] The classifications from other suppliers suggest a potential for skin sensitization and irritation, warranting a cautious approach.

Toxicological Data

A critical gap in the safety profile of this compound is the lack of quantitative toxicological data.

| Endpoint | Result |

| Acute Oral Toxicity | No data available[1] |

| Acute Dermal Toxicity | No data available[1] |

| Acute Inhalation Toxicity | No data available[1] |

| Skin Corrosion/Irritation | No data available[1] |

| Serious Eye Damage/Irritation | No data available[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |

Given the absence of empirical data, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure.

Experimental Protocols for Hazard Assessment

As specific experimental safety data for this compound is not publicly available, a general workflow for assessing the hazards of a novel or poorly characterized chemical is presented below. This workflow is based on established principles of chemical safety and risk assessment.

References

An In-depth Technical Guide on the Solubility of Ethyl 3,5-difluorobenzoylformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the physicochemical properties of a compound can provide insights into its expected solubility. Key properties for Ethyl 3,5-difluorobenzoylformate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₂O₃ | [1] |

| Molecular Weight | 214.17 g/mol | [1][2] |

| Density | 1.27 g/mL at 25 °C | [1][2] |

| Boiling Point | 247.4 °C | [1][2] |

| Flash Point | 65.56 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.482 | [2] |

Qualitative Solubility Insights from Synthesis

The synthesis and purification procedures for related compounds can offer clues about suitable solvents. For instance, in the synthesis of structurally similar molecules like 4-amino-3,5-difluorobenzoate, solvents such as ethanol, ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF) are used.[3] This suggests that this compound is likely soluble in these polar aprotic and protic organic solvents. Purification often involves dissolution in a solvent like ethyl acetate or DCM, followed by washing and recrystallization, further indicating its solubility in these media.[3]

Experimental Protocol for Solubility Determination

The following section details a standard experimental methodology for determining the solubility of a compound like this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Centrifuge the collected supernatant to remove any remaining suspended solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the saturated solution sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

- 1. This compound | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound 96 208259-57-8 [sigmaaldrich.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3,5-difluorobenzoylformate: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 3,5-difluorobenzoylformate (also known as Ethyl 3,5-difluorophenylglyoxylate) combines this feature with an α-keto ester moiety, a versatile functional group that can participate in a wide array of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This guide aims to provide researchers with the essential technical information required to work with and explore the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available sources from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 208259-57-8 | [1][2] |

| Molecular Formula | C₁₀H₈F₂O₃ | [1][2] |

| Molecular Weight | 214.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 247.4 °C (lit.) | [1][2] |

| Density | 1.27 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.482 (lit.) | [1][2] |

| SMILES | CCOC(=O)C(=O)c1cc(F)cc(F)c1 | [1] |

| InChI Key | JPTHBXHXKOKMTE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While a specific publication detailing the initial discovery and synthesis of this compound is not readily apparent in the surveyed literature, the most chemically sound and widely utilized method for the preparation of aryl α-keto esters is the reaction of a Grignard reagent with diethyl oxalate. The following section outlines a detailed, representative experimental protocol for this synthesis.

Reaction Principle

The synthesis involves the nucleophilic addition of a 3,5-difluorophenylmagnesium halide (a Grignard reagent) to one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an elimination of the ethoxide leaving group to form the desired α-keto ester. To prevent a second addition of the Grignard reagent to the newly formed ketone, the reaction is typically carried out at low temperatures and often with an excess of diethyl oxalate.

Experimental Protocol

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethyl oxalate

-

Anhydrous HCl in diethyl ether or saturated aqueous NH₄Cl solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 1-bromo-3,5-difluorobenzene (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Oxalate:

-

In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent solution to the cooled diethyl oxalate solution via a cannula or dropping funnel under vigorous stirring, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a solution of anhydrous HCl in diethyl ether at -78 °C.

-

Allow the mixture to warm to room temperature.

-

If an aqueous work-up was used, separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Future Directions

A thorough search of scientific databases and patent literature did not reveal any specific studies on the biological activity of this compound. However, the activities of structurally related compounds can provide insights into its potential applications.

-

Enzyme Inhibition: Benzoylformate derivatives have been investigated as inhibitors of various enzymes. The α-keto acid moiety can mimic endogenous substrates and interact with active sites. It is plausible that this compound could be explored as a precursor for inhibitors of enzymes such as dehydrogenases or decarboxylases.

-

Anticancer and Antimicrobial Properties: The presence of a difluorinated aromatic ring is a common feature in many bioactive molecules, including anticancer and antimicrobial agents. Fluorine substitution can enhance membrane permeability and metabolic stability, potentially leading to improved pharmacological profiles.

Given the lack of direct biological data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action if the compound were to exhibit, for example, anticancer properties by inhibiting a key kinase. It must be emphasized that this is a speculative diagram for illustrative purposes only.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a readily accessible chemical entity with significant potential for applications in synthetic and medicinal chemistry. While its own biological profile remains to be elucidated, its structural features make it a compelling starting point for the development of novel small molecules. This guide provides the necessary foundational information for its synthesis and handling, encouraging further research into the properties and applications of this and related compounds. Future work should focus on screening this compound and its derivatives in various biological assays to uncover their potential therapeutic value.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,5-difluorobenzoylformate from 1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-difluorobenzoylformate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the difluorinated phenyl ring can significantly influence the biological activity and pharmacokinetic properties of a molecule. This document provides a detailed protocol for a two-step synthesis of this compound, commencing from the readily available starting material, 1,3-difluorobenzene. The synthetic approach involves an initial Friedel-Crafts acylation followed by an esterification step.

Synthetic Pathway Overview

The synthesis proceeds in two key steps:

-

Friedel-Crafts Acylation: 1,3-difluorobenzene undergoes a Friedel-Crafts acylation reaction with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 3,5-difluorobenzoylformyl chloride.

-

Esterification: The resulting acid chloride is subsequently reacted with ethanol to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,3-difluorobenzene | C₆H₄F₂ | 114.09 | 82-83 | 1.157 | 1.449 |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 135 | 1.222 | 1.423 |

| 3,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 178-180 | 1.43 | 1.5031 |

| This compound | C₁₀H₈F₂O₃ | 214.17 | 247.4[1] | 1.27[1] | 1.482 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR | Available from ChemicalBook.[2] |

| IR Spectrum | Available from ChemicalBook.[2] |

| Mass Spectrum | Available from ChemicalBook. |

Table 3: Spectroscopic Data for 3,5-Difluorobenzoyl Chloride (as a proxy for the intermediate)

| Spectroscopic Data | Details |

| ¹H NMR | Available from ChemicalBook. |

| FT-IR Spectrum | Available from ChemicalBook.[3] |

| Mass Spectrum | Major peaks at m/z 141 and 113.[4] |

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3-difluorobenzene

This procedure is adapted from general Friedel-Crafts acylation protocols and a patent describing a high-yield, solvent-free synthesis of ethyl aryl glyoxylates[5].

Materials:

-

1,3-difluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous, optional solvent)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place anhydrous aluminum chloride (1.1 to 2.0 molar equivalents relative to 1,3-difluorobenzene).

-

Solvent-Free Option: For a solvent-free reaction, which has been reported to give high yields, the reactants are ground together[5]. In a mortar, carefully grind the anhydrous aluminum chloride. In a separate, dry flask, mix 1,3-difluorobenzene (1.0 molar equivalent) and ethyl oxalyl chloride (1.0 to 1.4 molar equivalents)[5]. Slowly add the premixed liquids to the powdered aluminum chloride while grinding. The reaction is typically carried out for 2-3 hours[5].

-

Solvent-Based Option: If a solvent is preferred, suspend the anhydrous aluminum chloride in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

-

Addition of Reactants: Slowly add a solution of 1,3-difluorobenzene (1.0 molar equivalent) and ethyl oxalyl chloride (1.1 molar equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension of aluminum chloride over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 3,5-difluorobenzoylformyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Esterification to this compound

This is a standard procedure for the esterification of an acyl chloride.

Materials:

-

Crude 3,5-difluorobenzoylformyl chloride from Step 1

-

Ethanol (absolute)

-

Pyridine (optional, as an acid scavenger)

-

Dichloromethane (or other suitable solvent)

-

Water

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the crude 3,5-difluorobenzoylformyl chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Ethanol: Cool the solution to 0°C in an ice bath. Slowly add a solution of absolute ethanol (1.1 to 1.5 molar equivalents) and pyridine (1.1 molar equivalents, optional) in dichloromethane from the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, dilute hydrochloric acid (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visualizations

Experimental Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound(208259-57-8)IR [chemicalbook.com]

- 3. 3,5-Difluorobenzoyl chloride(129714-97-2)FT-IR [chemicalbook.com]

- 4. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]

Application Notes and Protocols for the Grignard Reaction-Mediated Synthesis of Ethyl 3,5-difluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Ethyl 3,5-difluorobenzoylformate, an α-keto ester, via the nucleophilic addition of 3,5-difluorophenylmagnesium bromide to diethyl oxalate.[2][3] α-Keto esters are highly valuable synthetic intermediates, serving as precursors for a variety of biologically significant molecules, including α-amino acids and heterocyclic compounds.[2]

The synthesis requires careful control of reaction conditions to favor the selective mono-addition of the Grignard reagent to one of the ester carbonyls of diethyl oxalate.[2] A common and significant side reaction is the subsequent addition of a second equivalent of the Grignard reagent to the newly formed ketone, which yields a tertiary alcohol.[2][4] Key strategies to mitigate this side reaction include maintaining low temperatures, using an excess of diethyl oxalate, and employing an "inverse addition" technique.[2][5]

Key Reaction Parameters and Physicochemical Data

Successful synthesis of this compound is contingent on precise control of several parameters. The tables below summarize the critical reaction conditions and the physicochemical properties of the starting materials and the final product.

Table 1: Optimized Reaction and Stoichiometric Parameters

| Parameter | Value / Range | Notes |

| Stoichiometry | ||

| Diethyl Oxalate | 1.5 - 2.0 equivalents | Using an excess minimizes the formation of the tertiary alcohol byproduct.[2] |

| 3,5-difluorophenylmagnesium bromide | 1.0 equivalent | The limiting reagent to ensure it is consumed in the first addition step.[2] |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for stabilizing the Grignard reagent and ensuring an anhydrous environment.[2][6] |

| Reaction Temperature | -78 °C | Crucial for maximizing selectivity and minimizing the rate of the second addition.[2][7] |

| Addition Method | Inverse Addition | Slow, dropwise addition of the Grignard reagent to the diethyl oxalate solution.[2] |

| Reaction Time | 1 - 2 hours | Monitored by Thin Layer Chromatography (TLC) for consumption of the Grignard reagent. |

| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Used to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent.[2][8] |

Table 2: Physicochemical Data of Key Compounds

| Compound | Formula | MW ( g/mol ) | bp (°C) | Density (g/mL) | CAS Number |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 161-162 | 1.695 | 461-96-1 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185 | 1.079 | 95-92-1 |

| This compound | C₁₀H₈F₂O₃ | 214.17 | 247.4 (lit.) | 1.27 (lit.) | 208259-57-8 |

Experimental Protocols

This section details the procedures for the preparation of the Grignard reagent and its subsequent reaction to synthesize the target α-keto ester.

Protocol 1: Preparation of 3,5-difluorophenylmagnesium bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

1-Bromo-3,5-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (for activation)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (Nitrogen or Argon).[2]

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to activate the magnesium surface.[1]

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

-

Grignard Formation: Once initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is used directly in the next step.

Protocol 2: Synthesis of this compound

Materials:

-

3,5-difluorophenylmagnesium bromide solution in THF (from Protocol 1)

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.5 eq.) in anhydrous THF.

-

Cooling: Cool the diethyl oxalate solution to -78 °C using a dry ice/acetone bath.[2]

-

Grignard Addition (Inverse): Slowly add the prepared 3,5-difluorophenylmagnesium bromide solution (1.0 eq.) dropwise to the vigorously stirred, cooled diethyl oxalate solution over approximately 1 hour. Maintain the internal temperature below -70 °C throughout the addition.[2]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.[2]

-

Quenching: While still cold, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[2]

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Visualized Workflow and Reaction Schematics

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis.

Caption: Reaction pathway for this compound synthesis.

Caption: Step-by-step experimental workflow for the Grignard synthesis.

References

- 1. vapourtec.com [vapourtec.com]

- 2. benchchem.com [benchchem.com]

- 3. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]

- 4. irf.fhnw.ch [irf.fhnw.ch]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Ethyl 3,5-difluorobenzoylformate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3,5-difluorobenzoylformate as a versatile building block for the preparation of various fluorinated heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for α-ketoesters and are adapted for this specific reagent.

Introduction

This compound is a valuable α-ketoester reagent characterized by the presence of a difluorinated phenyl ring. This structural feature is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can modulate the physicochemical and pharmacological properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This document outlines the application of this compound in the synthesis of quinoxalines, pyrazoles, and oxazoles, providing detailed experimental procedures and expected outcomes.

I. Synthesis of 3-(3,5-difluorophenyl)quinoxalin-2(1H)-ones

The reaction of α-ketoesters with o-phenylenediamines is a well-established and efficient method for the synthesis of quinoxalin-2-ones. The electron-withdrawing nature of the difluorinated phenyl ring in this compound is expected to facilitate the condensation reaction.

General Reaction Scheme:

Caption: General scheme for the synthesis of 3-(3,5-difluorophenyl)quinoxalin-2(1H)-one.

Experimental Protocol

Method A: Thermal Condensation in Ethanol

-

To a solution of this compound (1.0 mmol, 214.17 mg) in absolute ethanol (10 mL) in a round-bottom flask, add o-phenylenediamine (1.0 mmol, 108.14 mg).

-

Stir the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the desired 3-(3,5-difluorophenyl)quinoxalin-2(1H)-one.

Method B: Acetic Acid Catalyzed Condensation

-

Dissolve this compound (1.0 mmol, 214.17 mg) and o-phenylenediamine (1.0 mmol, 108.14 mg) in glacial acetic acid (5 mL).

-

Stir the mixture at 80 °C for 2-3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

Quantitative Data (Representative Examples)

| Entry | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | A | Ethanol | Reflux | 5 | 85 |

| 2 | B | Acetic Acid | 80 | 2.5 | 92 |

II. Synthesis of Ethyl 5-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylates

The reaction of β-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles. As an α-ketoester, this compound can react with hydrazine to yield the corresponding pyrazole derivative.

General Reaction Scheme:

Caption: Synthesis of an ethyl pyrazole-3-carboxylate derivative.

Experimental Protocol

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 214.17 mg) in absolute ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol, 60 mg of 80% solution) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours.